molecular formula C5H5NO2 B179263 2-Hydroxypyridine 1-oxide CAS No. 13161-30-3

2-Hydroxypyridine 1-oxide

Cat. No.: B179263
CAS No.: 13161-30-3
M. Wt: 111.1 g/mol
InChI Key: SNUSZUYTMHKCPM-UHFFFAOYSA-N
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Description

2-Hydroxypyridine 1-oxide, also known as 1-Hydroxy-2-pyridone or 2-Pyridinol N-oxide, is a chemical compound with the empirical formula C5H5NO2 . It is used in the pharmaceutical sector to facilitate the formation of amide bonds .


Synthesis Analysis

The synthesis of this compound involves a series of steps. The process includes reacting a mixture comprising acetic acid, pyridine, and hydrogen peroxide at about 75°C. The resultant concentrated reaction mixture is then heated with acetic anhydride . A method was developed to determine residual trace levels of this reagent .


Molecular Structure Analysis

The molecular weight of this compound is 111.0987 . Its structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is used as a coupling reagent to catalyze the formation of amide bonds within a specific commercial API process . It promotes this reaction by forming an active ester intermediate which then reacts via SNN mechanism to form the amide bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 149-152°C . The enthalpy of sublimation at standard conditions is 89.4 ± 0.9 kJ/mol .

Scientific Research Applications

Pharmaceutical Synthesis

2-Hydroxypyridine 1-oxide (HOPO) plays a vital role in the pharmaceutical industry. It's primarily used to facilitate the formation of amide bonds. A chromatographic method using high pH ion-pairing has been developed for trace analysis of HOPO in pharmaceutical materials, which is essential for ensuring the purity and safety of pharmaceutical products (Denton et al., 2015).

Chemical Synthesis and Analysis

HOPO's role extends to facilitating chemical reactions and analyses. A study demonstrated its influence in the nitration of derivatives of pyridine-N-oxide, indicating its significance in chemical synthesis processes (Hertog & Ammers, 2010). Additionally, methods for determining HOPO at sub-ppm levels using derivatization and gas chromatography with mass spectrometry have been developed, highlighting its importance in trace chemical analysis (Quirk et al., 2014).

Catalysis and Energy Applications

HOPO is also instrumental in catalysis, particularly in energy-relevant applications. It serves as a design element in catalysts for chemical conversions relevant to alternative energy, demonstrating its versatility beyond pharmaceutical and chemical synthesis (Moore et al., 2015).

Environmental and Health Safety

Research has also focused on ensuring the environmental and health safety of HOPO. A study assessed its genotoxic potential and concluded that HOPO is not genotoxic in vivo, providing essential safety information for its use in pharmaceutical synthesis (Dobo et al., 2019).

Molecular Differentiation and Structural Analysis

HOPO has applications in molecular differentiation and structural analysis as well. Its isomers can be differentiated using metal complexation and electrospray ionization mass spectrometry, an important technique in analytical chemistry (Butler et al., 2011).

Crystal Structure and Tautomerism

The study of HOPO's crystal structure and tautomerism has provided insights into its behavior in solid-state structures (Rybarczyk-Pirek et al., 2018).

Safety and Hazards

2-Hydroxypyridine 1-oxide is moderately toxic by intraperitoneal and intravenous routes . It is a combustible liquid and when heated to decomposition, it emits toxic vapors of NOx . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

There is ongoing research into the development and validation of analytical methods to determine residual trace levels of 2-Hydroxypyridine 1-oxide in pharmaceutically relevant materials . There is also interest in the development of a fully continuous flow synthesis of this compound .

Properties

IUPAC Name

1-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUSZUYTMHKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231622
Record name Hydroxypyridinone
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Molecular Weight

111.10 g/mol
Source PubChem
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CAS No.

822-89-9, 13161-30-3
Record name 1-Hydroxy-2-pyridone
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Record name Hydroxypyridinone
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Record name 13161-30-3
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Record name Hydroxypyridinone
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Record name 2-hydroxypyridine 1-oxide
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Record name Hydroxyl-2-pyridone
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Record name HYDROXYPYRIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-hydroxypyridine-N-oxide inhibit tyrosinase?

A1: 2-Hydroxypyridine-N-oxide (HOPNO) acts as a transition-state analog inhibitor for tyrosinase. [, , , ] It binds to the enzyme's dicopper center, mimicking the transition state of the substrate during the catalytic cycle. [, , , ] This binding prevents the enzyme from converting tyrosine to melanin, effectively inhibiting melanogenesis. [] Studies with tyrosinase functional models indicate that HOPNO can bind in either a bridging or chelating mode, depending on the dicopper center's geometry. [, ]

Q2: What are the downstream effects of tyrosinase inhibition by HOPNO?

A2: Inhibition of tyrosinase by HOPNO leads to a decrease in melanin production. [, ] This effect has implications for potential applications in dermocosmetics, such as skin-lightening agents, as well as in medical fields where tyrosinase activity plays a role. [, ]

Q3: What is the molecular formula and weight of 2-hydroxypyridine-N-oxide?

A3: The molecular formula of 2-hydroxypyridine-N-oxide is C5H5NO2, and its molecular weight is 111.10 g/mol.

Q4: What spectroscopic data is available for 2-hydroxypyridine-N-oxide?

A4: 2-Hydroxypyridine-N-oxide has been characterized using various spectroscopic techniques, including:

  • NMR spectroscopy: 1H and 13C NMR studies have provided insights into the tautomeric behavior of HOPNO in solution. [, ] These studies confirm the predominance of the 1-hydroxypyridin-2-one tautomer. [, ]
  • IR spectroscopy: IR spectroscopy helps identify characteristic functional groups, such as the N-oxide and hydroxyl groups in HOPNO. [, ]
  • UV-Vis spectroscopy: UV-Vis spectroscopy has been employed to study the interaction of HOPNO with metal ions like vanadium. [, ]
  • EPR spectroscopy: EPR spectroscopy has been used to investigate the binding of HOPNO to copper complexes, providing information about the coordination environment. [, ]

Q5: Can 2-hydroxypyridine-N-oxide act as a catalyst?

A6: Yes, 2-hydroxypyridine-N-oxide can serve as a ligand in catalytic systems. For instance, a tetraoxo-coordinated zinc complex utilizing 2-hydroxypyridine-N-oxide exhibits high catalytic activity in the cycloaddition of epoxides with carbon dioxide. [] This system efficiently produces cyclic carbonates even at atmospheric pressure, highlighting the potential of HOPNO-based catalysts in sustainable chemical transformations. []

Q6: How has computational chemistry been used to study 2-hydroxypyridine-N-oxide?

A7: Computational methods, including DFT calculations, have been instrumental in understanding the binding modes of HOPNO with tyrosinase and its model complexes. [, ] These studies provide valuable insights into the structural features responsible for the inhibitory activity of HOPNO and its derivatives. [, ] Additionally, theoretical calculations have been used to analyze the energetics of the N-O bond in HOPNO and its isomers. []

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